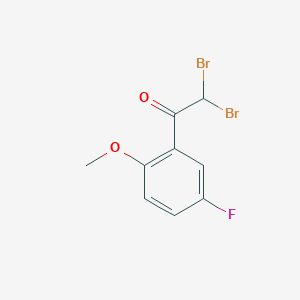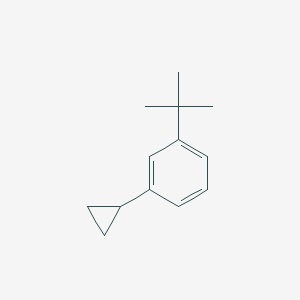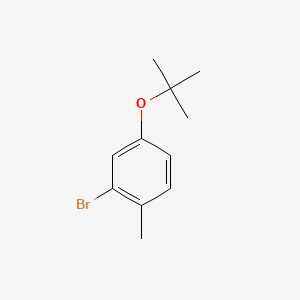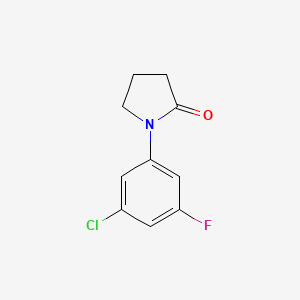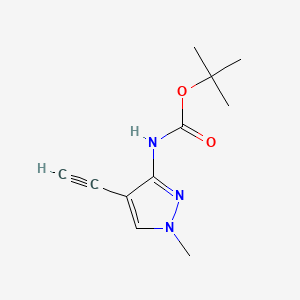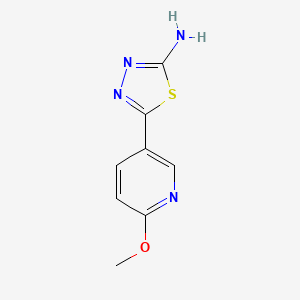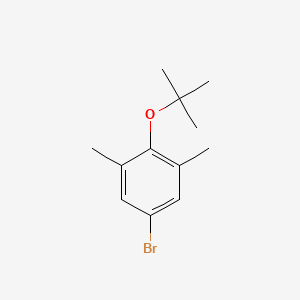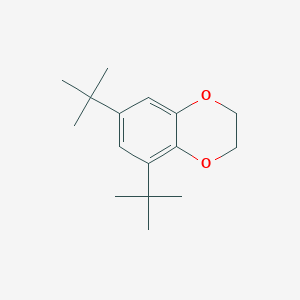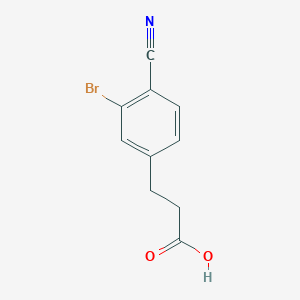
3-(3-Bromo-4-cyanophenyl)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-4-cyanophenyl)propanoic Acid is an organic compound with the molecular formula C10H8BrNO2 It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with bromine and cyano groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-4-cyanophenyl)propanoic Acid typically involves the bromination of 4-cyanophenylpropanoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Bromo-4-cyanophenyl)propanoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The propanoic acid moiety can be oxidized to a carboxylic acid derivative using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 3-(3-Bromo-4-aminophenyl)propanoic Acid.
Oxidation: Formation of this compound derivatives with additional carboxyl groups.
Aplicaciones Científicas De Investigación
3-(3-Bromo-4-cyanophenyl)propanoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromo-4-cyanophenyl)propanoic Acid involves its interaction with specific molecular targets. The bromine and cyano groups on the phenyl ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity to target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparación Con Compuestos Similares
3-(4-Cyanophenyl)propanoic Acid: Similar structure but lacks the bromine atom, resulting in different reactivity and properties.
3-(3-Bromo-4-methylphenyl)propanoic Acid: Contains a methyl group instead of a cyano group, leading to variations in chemical behavior.
3-(3,5-Dibromo-4-cyanophenyl)propanoic Acid: Contains an additional bromine atom, which can further influence its reactivity and applications.
Uniqueness: 3-(3-Bromo-4-cyanophenyl)propanoic Acid is unique due to the presence of both bromine and cyano groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H8BrNO2 |
|---|---|
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
3-(3-bromo-4-cyanophenyl)propanoic acid |
InChI |
InChI=1S/C10H8BrNO2/c11-9-5-7(2-4-10(13)14)1-3-8(9)6-12/h1,3,5H,2,4H2,(H,13,14) |
Clave InChI |
NHHSKUZDCNHFQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCC(=O)O)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


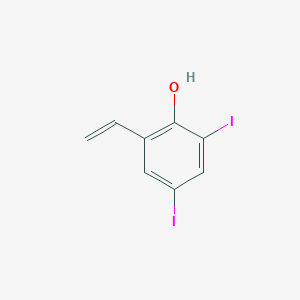
![2-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13697998.png)
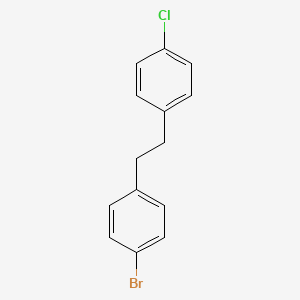
![Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate](/img/structure/B13698004.png)
